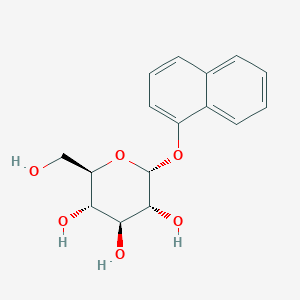

1-Naphthyl alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

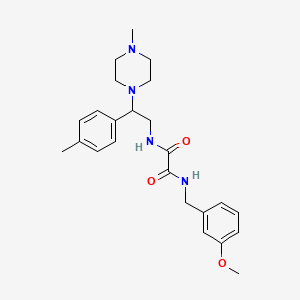

1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6 . It’s a derivative of Methyl α-D-glucopyranoside and has been used to develop antibacterial and antifungal drugs .

Synthesis Analysis

Methyl α-D-glucopyranoside and its seven acylated derivatives have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .Molecular Structure Analysis

The molecular structure of 1-Naphthyl alpha-D-glucopyranoside is determined by its molecular formula, C16H18O6 . A DFT technique was used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them .Chemical Reactions Analysis

The chemical reactivity and global descriptors were computed from the HOMO and LUMO values .Physical And Chemical Properties Analysis

1-Naphthyl alpha-D-glucopyranoside has a molecular weight of 306.31 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 306.11033829 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Glycosides

1-Naphthyl alpha-D-glucopyranoside has been highlighted in studies related to the synthesis of glycosides. Ferrier, Hay, and Vethaviyasar (1973) demonstrated a versatile synthesis approach for glycosides, including 1-naphthyl alpha-D-glucopyranoside, through the solvolysis of phenyl 1-thio-D-glucopyranosides in the presence of mercury(II) salts. This method provides a pathway to synthesize complex glycosides, showcasing the chemical's utility in synthetic organic chemistry R. Ferrier, R. Hay, N. Vethaviyasar, 1973.

Enzymatic Activity Assays

Goldbarg, Tsou, Rutenburg, A. Rutenburg, and Seligman (1958) developed a method for the colorimetric determination of α-D-glucosidase using 6-bromo-2-naphthyl alpha-D-glucopyranoside as a substrate. This technique is significant for measuring enzyme activity in mammalian tissues and serum, demonstrating the compound's application in biochemical assays J. A. Goldbarg, K. Tsou, S. Rutenburg, A. Rutenburg, A. Seligman, 1958.

Molecular Sensing

The compound has also been used in the development of molecular sensors. Fang, Selvi, Liao, Slanina, Chen, and Chou (2004) discussed the use of naphthyridine derivatives as molecular sensors for detecting monosaccharides, including glucopyranoside. These sensors exhibit changes in fluorescence and circular dichroism upon binding, making them valuable tools for analytical chemistry and biological sensing Jim-Min Fang, S. Selvi, J. Liao, Z. Slanina, Chao-Tsen Chen, P. Chou, 2004.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-LJIZCISZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl alpha-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)

![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)

![1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2997929.png)

![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)

![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)

![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)